

A Technical Guide to Estradiol-13C2 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Estradiol-13C2**, a stable isotope-labeled form of the primary female sex hormone, 17β -estradiol. Its use as an internal standard in mass spectrometry-based assays allows for precise and accurate quantification of endogenous estradiol levels in various biological matrices. This document details commercial suppliers, technical specifications, common experimental protocols, and the core signaling pathways of estradiol.

Introduction to Estradiol-13C2

Estradiol-13C2 is a synthetic version of estradiol where two carbon atoms are replaced with the heavy isotope, carbon-13. This isotopic labeling makes the molecule chemically identical to its natural counterpart but distinguishable by its higher mass. This property is invaluable for researchers using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it allows **Estradiol-13C2** to be used as an internal standard to correct for matrix effects and analytical variability.[1][2] The use of stable isotope-labeled standards is critical for achieving the high accuracy and reproducibility required in pharmacokinetic studies, endocrine research, and clinical diagnostics.[1][3]

Estradiol itself is the most potent estrogen and a critical steroid hormone in the regulation of the female reproductive cycle, development of secondary sexual characteristics, and maintenance of reproductive tissues.[4][5] It is produced primarily in the ovaries but also in other tissues like



the adrenal glands, fat, and brain.[4] Understanding its precise concentration is vital for research into fertility, cancer, osteoporosis, and metabolic disorders.[6][7][8]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer **Estradiol-13C2** and its derivatives for research purposes. The products vary in their labeling position, purity, and formulation. The following table summarizes key quantitative data from various suppliers to facilitate comparison.



Supplier	Product Name	CAS Number	Molecular Formula	Purity / Isotopic Enrichment	Notes
Benchchem	17-beta- Estradiol- 13C2	82938-05-4	C18H24O2	> 95%	Labeled at positions 3 and 4.[1][9]
Eurisotop (CIL)	ESTRADIOL (3,4-13C2, 99%)	Not specified	¹³ C2C16H24O2	Isotopic Purity: 99%, Chemical Purity: 98%	Available as a neat solid or 100 µg/mL in acetonitrile.
MedChemEx press	Estradiol- 13C2 (β- Estradiol- 13C2)	Not specified	Not specified	Not specified	Marketed as a tracer or internal standard for NMR, GC- MS, or LC- MS.[2]
MedChemEx press	Ethynyl Estradiol- 13C2	2483735-63- 1	C18 ¹³ C2H24O2	Purity (HPLC): 98.6%, Isotopic Enrichment: 99%	A derivative of estradiol, also used as an internal standard.[11]
BOC Sciences	17-alpha- Ethynylestrad iol-[13C2]	Not specified	Not specified	>95%	Isotope- labeled derivative of Estradiol.[13]
LGC Standards	Estradiol- 13C2 17- Benzoate	7732-97-0	C25H28O3	Not specified	A benzoate ester derivative.
Marques da Silva	Estradiol- 13C2	82938-05-4	C16 ¹³ C2H24O2	≥95%	



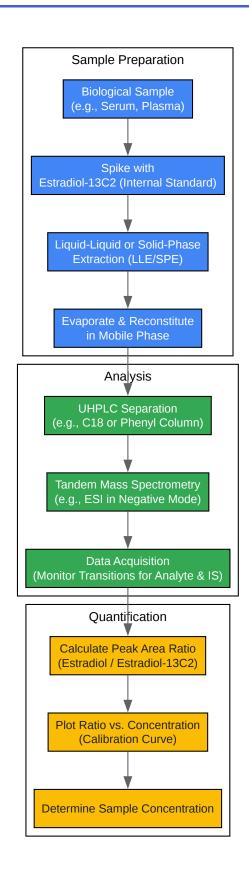
Experimental Protocols: Quantification by LC-MS/MS

The primary application of **Estradiol-13C2** is as an internal standard for the accurate quantification of estradiol in biological samples like serum and plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[14]

General Workflow

The use of **Estradiol-13C2** as an internal standard follows a consistent workflow designed to ensure accurate quantification by accounting for sample loss during preparation and variations in instrument response.





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Caption: General workflow for estradiol quantification using **Estradiol-13C2** as an internal standard.

Detailed Methodology

The following protocol is a synthesis of methodologies reported in clinical research for the ultrasensitive quantification of estradiol.[14][15]

- 1. Sample Preparation (Liquid-Liquid Extraction)
- To a 600 μL serum sample, add 10 μL of the Estradiol-13C2 internal standard (IS) solution (concentration will depend on the expected analyte range).
- Incubate the mixture for 1 hour at room temperature.
- Add 1000 μL of an extraction solvent mixture (e.g., hexane:MTBE, 75:25, v:v).[15]
- Vortex thoroughly and centrifuge for 10 minutes at 3000 x g to separate the phases.[15]
- Transfer 700 μL of the upper organic phase to a new plate or vial.
- Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.
- Reconstitute the dried extract in 60 μL of a water:methanol mixture (e.g., 75:25, v:v) suitable for injection.[15]
- 2. Chromatographic Separation (UHPLC)
- Column: A high-resolution column is essential. An Acquity UPLC BEH Phenyl 1.7 μ m, 2.1 \times 50 mm column is a suitable choice.[15]
- Mobile Phase A: 0.1% Ammonium Hydroxide or 0.2 mM Ammonium Fluoride in UHPLC-grade water.[14][15]
- Mobile Phase B: Methanol.[14][15]
- Flow Rate: 0.250 mL/min.[15]



- Gradient: A linear gradient from approximately 30% to 70% Mobile Phase B over 5-6 minutes is a typical starting point.[15]
- Injection Volume: 50 μL.[15]
- 3. Mass Spectrometric Detection
- Instrument: A sensitive triple-quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+ or Thermo TSQ Altis) is required for low-level quantification.[14][15]
- Ionization Mode: Heated Electrospray Ionization (HESI) in negative mode is commonly used.
 [15]
- Monitored Transitions (SRM): At least two transitions should be monitored for both the analyte (estradiol) and the internal standard (Estradiol-13C2) to ensure specificity.
 - Example Transitions (will vary by instrument):
 - Estradiol (E2): Q1: 271.2 -> Q3: 145.1 / 183.1
 - Estradiol-13C2 (IS): Q1: 273.2 -> Q3: 147.1 / 185.1
- Instrument Settings: Parameters such as ion spray voltage (-4300 V), temperature (500°C), and gas pressures must be optimized for the specific instrument and method.[15]

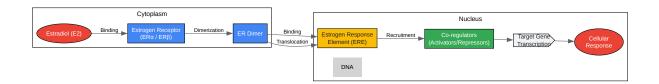
Estradiol Signaling Pathways

Estradiol exerts its biological effects through a complex network of signaling pathways, which can be broadly categorized as genomic and non-genomic.[16][17][18] These pathways are mediated primarily by two nuclear estrogen receptors, ER α and ER β .[17]

Genomic (Classical) Signaling

This is the traditional mechanism of estrogen action. It involves the direct regulation of gene expression and occurs over hours to days.





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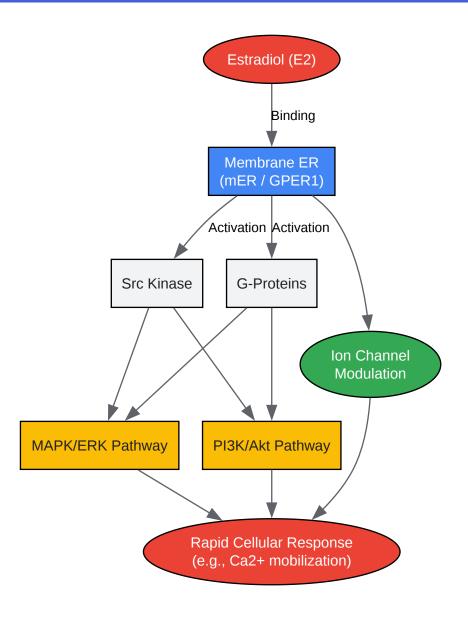
Caption: The classical genomic signaling pathway of estradiol.

In this pathway, estradiol diffuses into the cell and binds to ER α or ER β in the cytoplasm or nucleus.[18] This binding causes the receptor to dimerize, translocate to the nucleus if not already there, and bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[19] This complex then recruits co-activator or co-repressor proteins, ultimately modulating gene transcription to produce a cellular response. [18]

Non-Genomic (Rapid) Signaling

Estradiol can also trigger rapid cellular responses that occur within seconds to minutes, independently of gene transcription.[18] These effects are mediated by a subpopulation of estrogen receptors located at the plasma membrane.[19]





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Caption: The non-genomic (rapid) signaling pathways of estradiol.

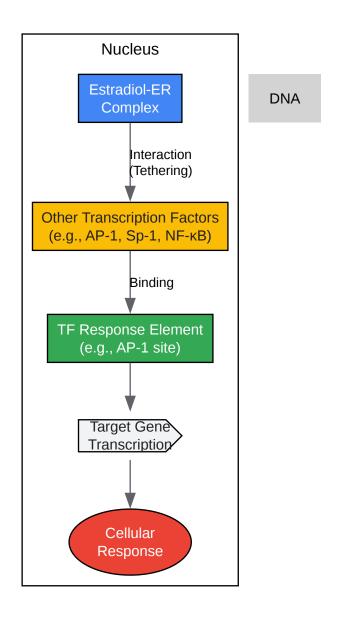
Binding of estradiol to membrane-associated ERs activates various intracellular signaling cascades, including the MAPK and PI3K/Akt pathways.[20] This can lead to the mobilization of intracellular calcium, activation of protein kinases, and modulation of ion channel activity, resulting in rapid physiological changes.[20]

ERE-Independent (Tethered) Signaling

In addition to direct DNA binding, the estradiol-ER complex can regulate gene expression indirectly. This "tethered" mechanism involves protein-protein interactions with other



transcription factors.



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Caption: ERE-Independent ("tethered") genomic signaling by the estradiol-ER complex.

A significant portion of estrogen-regulated genes do not contain a classic ERE sequence.[17] [19] For these genes, the ligand-bound ER complex does not bind directly to DNA but instead interacts with other DNA-bound transcription factors, such as AP-1 (Fos/Jun) or Sp-1.[16][17] This tethering action modulates the activity of these factors, thereby indirectly regulating the transcription of a different set of target genes.[19]



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 To cite this document: BenchChem. [A Technical Guide to Estradiol-13C2 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428693#commercial-suppliers-of-estradiol-13c2-for-research]

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